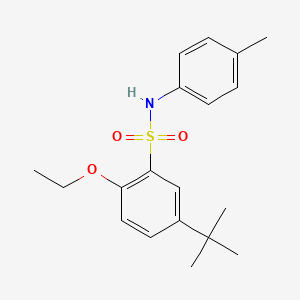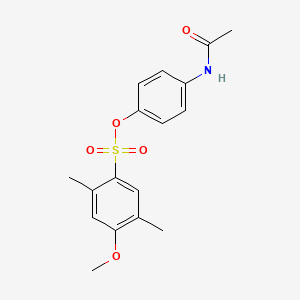
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole (Bz-423) is a benzodiazole derivative that has been studied for its potential as a therapeutic agent. Bz-423 has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research.
Wirkmechanismus
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole works by inhibiting the activity of a protein called heat shock protein 70 (Hsp70). Hsp70 is involved in a number of cellular processes, including protein folding and degradation, and is overexpressed in cancer cells. By inhibiting Hsp70, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is able to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has also been found to induce apoptosis in cancer cells by inhibiting the activity of Hsp70. Additionally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have anti-viral properties by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have a number of potential therapeutic applications, making it a promising candidate for further research. One limitation of using 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole. One area of interest is the development of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole derivatives with improved pharmacokinetic properties. Another area of interest is the use of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole in combination with other therapeutic agents to enhance its anti-cancer or anti-viral effects. Additionally, further research is needed to fully understand the potential therapeutic applications of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole and to determine its safety and efficacy in clinical trials.
Synthesemethoden
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can be synthesized using a multi-step process that involves the reaction of 3-tert-butyl-4-ethoxybenzenesulfonyl chloride with 5,6-dimethyl-1,3-benzodiazole. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties, which make it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has also been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Additionally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have anti-viral properties, which make it a potential treatment for viral infections.
Eigenschaften
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-7-26-20-9-8-16(12-17(20)21(4,5)6)27(24,25)23-13-22-18-10-14(2)15(3)11-19(18)23/h8-13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHXBTVXOJIYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

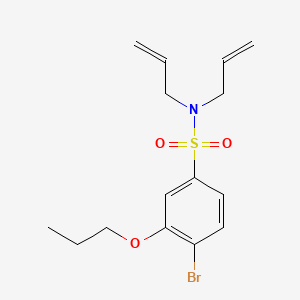
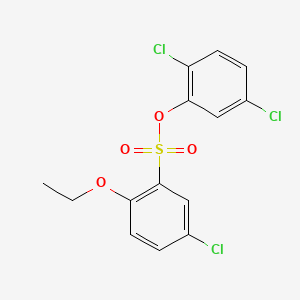




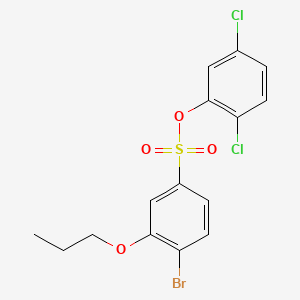

![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)

